1-(4-chlorophenyl)-N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopentanecarboxamide is a complex organic compound with significant potential in scientific research. Its molecular formula is , and it has a molecular weight of 397.9 g/mol. The compound is classified as a cyclopentanecarboxamide derivative, which indicates its structural features and potential biological activity.
The synthesis of 1-(4-chlorophenyl)-N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopentanecarboxamide typically involves several key steps:
Technical details such as reaction conditions (temperature, solvent, catalysts) and purification methods (chromatography, recrystallization) are crucial for achieving high purity and yield.
The molecular structure of 1-(4-chlorophenyl)-N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopentanecarboxamide can be represented using various structural notations:
InChI=1S/C22H24ClN3O2/c23-18-7-5-17(6-8-18)22(10-1-2-11-22)21(28)25-15-16-9-12-24-19(14-16)26-13-3-4-20(26)27/h5-9,12,14H,1-4,10-11,13,15H2,(H,25,28)This notation provides a unique identifier for the compound's structure.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 397.9 g/mol |
| InChI Key | MDHJOHSBRBGHDK-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCC3=CC(=NC=C3)N4CCCC4=O |
The chemical reactivity of 1-(4-chlorophenyl)-N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopentanecarboxamide can be explored through various reactions:
These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives for further study.
The mechanism of action for 1-(4-chlorophenyl)-N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopentanecarboxamide is not fully elucidated but may involve:
Further studies are needed to clarify these mechanisms through biochemical assays and molecular modeling.
The physical properties of 1-(4-chlorophenyl)-N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopentanecarboxamide include:
| Property | Value |
|---|---|
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents |
| Melting Point | Not available |
| Boiling Point | Not available |
The chemical properties are characterized by:
| Property | Value |
|---|---|
| Stability | Stable under normal conditions |
| Reactivity | Moderate |
| pH Range | Not applicable |
These properties are critical for determining how the compound behaves in various environments and applications.
The primary applications of 1-(4-chlorophenyl)-N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopentanecarboxamide lie in scientific research:
CAS No.: 3009-34-5
CAS No.: 285571-64-4
CAS No.: 113653-03-5
CAS No.: 26289-09-8
CAS No.: 887705-27-3